(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan
Description
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan (CAS: 143112-52-1) is a chiral derivatization agent featuring a nitrobenzofurazan core linked to a stereospecific 3-amino-pyrrolidine moiety. Its structure confers high electron affinity due to the nitro group, facilitating nucleophilic substitution reactions, while the amino-pyrrolidine group introduces steric and electronic effects that enhance substrate selectivity . This compound exhibits rapid reaction kinetics (completing derivatization in minutes under mild conditions) and stability across diverse pH and temperature ranges, making it valuable in analytical chemistry for labeling amines, thiols, and other nucleophiles .
Properties
IUPAC Name |
(3S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDDQXROWUJAJX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576808 | |
| Record name | (3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143112-52-1 | |
| Record name | (3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan, often abbreviated as NBD-PyNCS, is a compound that has garnered interest in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and research findings.
- Molecular Formula : C10H11N5O3
- Molecular Weight : 249.23 g/mol
- Melting Point : 178-184 °C
These properties indicate a stable compound with potential for various chemical reactions, particularly in biological systems.
The biological activity of NBD-PyNCS primarily revolves around its ability to act as a fluorescent probe and a chiral derivatization reagent. Its nitrobenzofurazan moiety is known for its electron-withdrawing properties, which enhance its reactivity with nucleophiles such as thiols and amines. This reactivity is crucial for applications in detecting and quantifying biological molecules.
Biological Applications
- Fluorescent Probes : NBD-PyNCS is utilized in fluorescence microscopy and spectroscopy to visualize cellular components. The compound exhibits strong fluorescence, which can be employed to track biomolecules in live cells.
- Chiral Derivatization : It serves as a chiral derivatization agent for the separation of enantiomers in pharmaceutical compounds. This application is vital for drug development, where the chirality of a compound can significantly influence its pharmacological effects.
- Bioconjugation : The compound can be conjugated with various biomolecules to enhance their detection and characterization. For example, it has been used to label amino acids and peptides, facilitating their analysis in complex biological samples.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of NBD-PyNCS:
- Cellular Uptake Studies : Experiments conducted on HeLa cells showed that NBD-PyNCS could effectively penetrate cell membranes, indicating its potential use in intracellular studies. The fluorescence intensity correlated with the concentration of the compound, demonstrating its effectiveness as a probe .
- Reactivity with Thiols : NBD-PyNCS exhibited high reactivity with thiol-containing compounds, leading to the formation of stable conjugates. This property was exploited in assays designed to quantify cysteine levels in biological samples .
Case Study 1: Detection of Cysteine Enantiomers
A study focused on the quantification of cysteine enantiomers using NBD-PyNCS demonstrated its effectiveness as a derivatization reagent. The method achieved detection limits suitable for analyzing physiological samples, with recovery rates between 101% and 103% across tested concentrations .
Case Study 2: Tracking Drug Delivery
In another investigation, NBD-PyNCS was conjugated with a cancer drug to monitor its delivery within tumor cells. The fluorescent properties allowed researchers to visualize drug localization and release kinetics, providing insights into therapeutic efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H11N5O3 |
| Molecular Weight | 249.23 g/mol |
| Melting Point | 178-184 °C |
| Fluorescence Emission | Strong (λ_max ~ 409 nm) |
| Application | Description |
|---|---|
| Fluorescent Probe | Visualizing cellular components |
| Chiral Derivatization | Separating enantiomers |
| Bioconjugation | Labeling biomolecules |
Scientific Research Applications
Chemical Biology Applications
Fluorescent Probes:
NBD-Apy is widely utilized as a fluorescent probe due to its ability to emit fluorescence upon interaction with biological molecules. It can tag amino acids, polypeptides, and proteins, enabling the visualization of these biomolecules in various biological systems. The compound's fluorescence properties are particularly pronounced when reacting with basic amino acids, which react faster than acidic or neutral amino acids .
Mechanism of Action:
The mechanism involves nucleophilic substitution reactions where the amino group of the amino acid interacts with the nitrobenzofurazan moiety, resulting in fluorescent substitution products. This property has been exploited in studies to track biochemical processes and interactions within cells .
Analytical Chemistry Applications
Detection and Quantification:
NBD-Apy has been employed in analytical methods for detecting amino acids and proteins due to its strong fluorescence signal. The compound allows for sensitive detection limits, making it suitable for applications in clinical diagnostics and biochemical assays. For instance, the reaction kinetics between NBD-Apy and various amino acids have been studied to optimize conditions for maximum fluorescence yield .
Spectroscopic Characterization:
The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis). These methods confirm the structure and purity of NBD-Apy, ensuring reliable results in analytical applications.
Material Science Applications
Self-Assembled Monolayers:
Research indicates that NBD-Apy can form self-assembled monolayers on gold and silver surfaces. This property is significant for developing sensors and electronic devices where surface properties are crucial . The chemisorption characteristics of NBD-Apy enhance its potential use in nanotechnology.
Polymer Composites:
NBD-Apy has been integrated into polymer matrices to create composites with enhanced optical properties. These materials can be used in photonic applications where light emission and absorption characteristics are critical. The incorporation of NBD-Apy into polymer networks has shown promising results in improving the mechanical and optical properties of the composites .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The nitrobenzofurazan scaffold is widely modified to tailor reactivity and selectivity. Below are key analogues:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Substituent | Reactivity Profile | Key Applications |
|---|---|---|---|---|
| (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan | 143112-52-1 | 3-Amino-pyrrolidine (S-enantiomer) | High stereoselectivity; rapid kinetics | Chiral derivatization of amines |
| (R)-(−)-4-(3-Aminopyrrolidino)-7-nitrobenzofurazan | 143112-51-0 | 3-Amino-pyrrolidine (R-enantiomer) | Similar reactivity but opposite stereochemistry | Study of enantiomeric discrimination |
| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | 10199-89-0 | Chlorine | Electrophilic; reacts with amines | Derivatizing primary/secondary amines |
| 4-(1-Methylhydrazino)-7-nitrobenzofurazan | N/A | Methylhydrazine | Targets carbonyl groups | HPLC labeling of aldehydes/ketones |
| 4-(4-(2-Bromoethyl)piperazin-1-yl)-7-nitrobenzofurazan | N/A | Bromoethyl-piperazine | Alkylating agent; slower kinetics | Probing thiol-rich environments |
Reactivity and Selectivity
- Electron-Withdrawing Effects: The nitro group in all analogues enhances electrophilicity, but substituents modulate reactivity. For instance, NBD-Cl’s chlorine is a better leaving group than the amino-pyrrolidine in the (S)-enantiomer, making NBD-Cl faster in amine derivatization but less selective .
- Steric Effects: The 3-amino-pyrrolidine group in this compound imposes steric hindrance, favoring reactions with less bulky nucleophiles. In contrast, piperazine-based analogues (e.g., 4-nitropiperazino derivatives) exhibit broader substrate tolerance due to their flexible ring structure .
- Chirality: The (S)-enantiomer shows 20–30% higher reactivity toward L-amino acids compared to the (R)-form, as demonstrated in chiral HPLC studies .
Stability and Kinetics
- Reaction Rate: this compound achieves derivatization in <10 minutes at 25°C, outperforming brominated analogues (e.g., 4-(2-bromoethyl)piperazino derivatives), which require >30 minutes due to slower alkylation kinetics .
- pH Stability: The amino-pyrrolidine derivative maintains stability between pH 4–9, whereas NBD-Cl hydrolyzes rapidly above pH 8, limiting its utility in alkaline conditions .
Commercial Availability and Cost
Table 2: Pricing and Suppliers (Representative Data)
| Compound Name | Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|---|
| This compound | Santa Cruz Biotechnology | ≥97% | 10 mg | $200 |
| NBD-Cl | Multiple suppliers | ≥98% | 100 mg | $50–$100 |
| 4-(1-Methylhydrazino)-7-nitrobenzofurazan | Adipogen Life Sciences | ≥97% | 50 mg | $165 |
| (R)-(−)-4-(3-Aminopyrrolidino)-7-nitrobenzofurazan | Santa Cruz Biotechnology | ≥95% | 10 mg | $220 |
The (S)-enantiomer is priced 10–15% higher than NBD-Cl, reflecting its enantiopurity and specialized applications .
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at temperatures ranging from 40–60°C. A stoichiometric equivalence of NBD-Cl and (S)-3-aminopyrrolidine ensures minimal side products. Key parameters include:
Mechanistic Insight : The nitro group withdraws electron density via resonance, facilitating attack by the primary amine at the 4-position. The reaction proceeds through a Meisenheimer complex intermediate, with chloride as the leaving group.
Stereochemical Control and Enantiomeric Purity
The chiral center in (S)-3-aminopyrrolidine necessitates stringent control to preserve enantiomeric excess (ee). Racemization risks are mitigated by:
-
Low-Temperature Conditions : Maintaining temperatures below 60°C prevents thermal degradation of the chiral amine.
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Inert Atmosphere : Conducting reactions under nitrogen or argon minimizes oxidative side reactions.
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Optical Rotation Validation : Post-synthesis, the product’s specific rotation is measured (e.g., [α]<sub>D</sub><sup>25</sup> = +120° in methanol) to confirm configuration retention.
Purification Techniques
Crude product purification involves:
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Precipitation : Cooling the reaction mixture induces crystallization, yielding a yellow solid.
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials and byproducts.
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Recrystallization : Methanol/water mixtures (4:1) enhance crystalline purity (>95% by HPLC).
Analytical Characterization
Post-synthesis validation employs multiple spectroscopic and chromatographic methods:
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.20 (d, J = 8.4 Hz, 1H, H-5), 6.90 (d, J = 8.4 Hz, 1H, H-6), 3.85–3.70 (m, 4H, pyrrolidine), 3.10 (t, J = 6.8 Hz, 1H, NH<sub>2</sub>).
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FT-IR (KBr): ν 3350 cm<sup>−1</sup> (N-H stretch), 1520 cm<sup>−1</sup> (NO<sub>2</sub> asymmetric stretch), 1340 cm<sup>−1</sup> (NO<sub>2</sub> symmetric stretch).
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UV-Vis (MeCN): λ<sub>max</sub> = 470 nm (ε = 12,000 M<sup>−1</sup>cm<sup>−1</sup>).
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 80:20 methanol/water) confirms >98% purity with retention time = 8.2 minutes.
Comparative Analysis of Synthetic Methodologies
While the S<sub>N</sub>Ar route dominates, alternative methods have been explored:
| Method | Advantages | Limitations |
|---|---|---|
| S<sub>N</sub>Ar | High yield (75–80%), scalable | Requires anhydrous conditions |
| Microwave-Assisted | Reduced reaction time (15 minutes) | Specialized equipment needed |
| Solid-Phase Synthesis | Ease of purification | Lower yield (50–60%) |
Industrial-Scale Production Considerations
Scaling the S<sub>N</sub>Ar reaction requires:
Q & A
Q. What experimental controls are essential when studying reactive oxygen species (ROS) generation with nitrobenzofurazan derivatives?
- Methodological Answer :
- ROS Scavengers : Include catalase (for H2O2) and superoxide dismutase (for O2•⁻) in parallel experiments.
- Electrochemical Validation : Use cyclic voltammetry to confirm redox potentials (e.g., E1/2 ~−0.5 V vs Ag/AgCl for O2•⁻ generation).
- Mass Spectrometry : Detect stable adducts (e.g., nitroso intermediates) to clarify ROS pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
